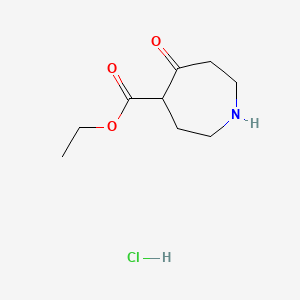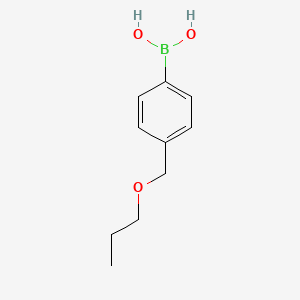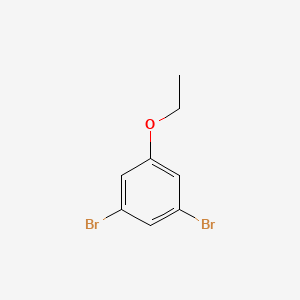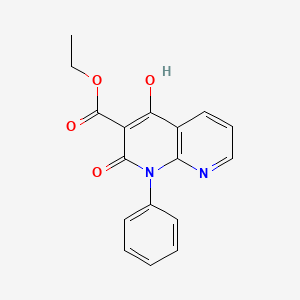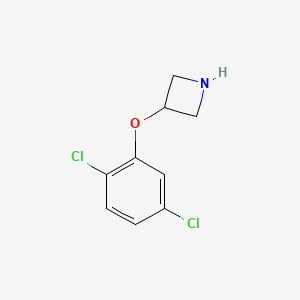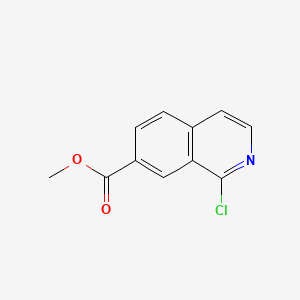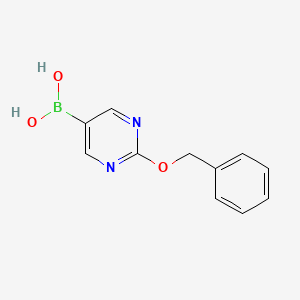
2-Benzyloxypyrimidine-5-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyloxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula C11H11BN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest in organic chemistry due to its applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
准备方法
The synthesis of 2-Benzyloxypyrimidine-5-boronic acid typically involves the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids. This reaction is catalyzed by palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3) in the presence of an aqueous sodium carbonate (Na2CO3) solution at 80°C . The 2-substituted benzyloxy-5-bromopyrimidines are synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) .
化学反应分析
2-Benzyloxypyrimidine-5-boronic acid primarily undergoes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base . The reaction conditions are exceptionally mild and tolerant of various functional groups, making it a versatile method for synthesizing biaryl compounds . The major product formed from this reaction is a biaryl compound, which can be further utilized in various chemical and pharmaceutical applications .
科学研究应用
2-Benzyloxypyrimidine-5-boronic acid has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in the Suzuki–Miyaura coupling reaction to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials . In biology, it is used in the synthesis of biologically active pyrimidine derivatives, which have shown potential as anticancer agents . In medicine, these derivatives are being investigated for their cytotoxic activity against various cancer cell lines .
作用机制
The mechanism of action of 2-Benzyloxypyrimidine-5-boronic acid in the Suzuki–Miyaura coupling reaction involves the transmetalation of the organoboron compound to the palladium catalyst, followed by reductive elimination to form the biaryl product . The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium(II) complex. This complex then undergoes transmetalation with the organoboron compound, followed by reductive elimination to regenerate the palladium(0) catalyst and form the biaryl product .
相似化合物的比较
2-Benzyloxypyrimidine-5-boronic acid can be compared to other pyrimidine derivatives and boronic acids. Similar compounds include 2-methoxy-5-bromopyrimidine and 2-chloro-5-bromopyrimidine, which are also used in the synthesis of biaryl compounds through the Suzuki–Miyaura coupling reaction . this compound is unique due to its specific structure, which allows for the formation of biaryl compounds with distinct properties and applications .
属性
IUPAC Name |
(2-phenylmethoxypyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHDQODLSLRGRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675159 |
Source


|
| Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-86-1 |
Source


|
| Record name | B-[2-(Phenylmethoxy)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What computational methods were employed to study (2-(Benzyloxy)pyrimidin-5-yl)boronic acid and what molecular properties were investigated?
A1: The study utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, specifically employing the B3LYP hybrid functional, to investigate the molecular properties of (2-(Benzyloxy)pyrimidin-5-yl)boronic acid []. The research focused on determining the ground state geometrical energy, dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. Furthermore, ¹H and ¹³C NMR chemical shifts were calculated using both B3LYP/6-311+G(2d,p) and HF/6-31G(d) levels of theory. The study also explored the potential energy surface of the molecule by analyzing the dihedral angles (C3-B-O1-H1 and C3-B-O2-H2). Additionally, electronic properties such as the energy gap (ΔEg), chemical potential (μ), electrophilic index (ω), ionization potential (IP), electron affinity (EA), electronegativity (χ), molecular softness (S), and molecular hardness (η) were derived from the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. All these computations were performed using the Gaussian 09W program [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
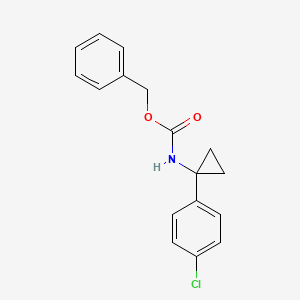
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)


